molecular formula C14H30O8 B186151 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol CAS No. 124346-03-8

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Cat. No. B186151
M. Wt: 326.38 g/mol
InChI Key: XPJRQAIZZQMSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
24
Quantity
29.15 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite (washed CH2Cl2, ˜200 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oil was then dissolved in HCl (250 mL, 1 N)
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
to remove excess 24
CUSTOM
Type
CUSTOM
Details
to remove
WASH
Type
WASH
Details
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
CUSTOM
Type
CUSTOM
Details
has been removed from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The first extraction
EXTRACTION
Type
EXTRACTION
Details
should be back extracted with HCl (125 mL, 1N)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was then dissolved in CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed repetitively with H2O (50 mL volumes) until 25
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
total volume 500 mL, and NaCl was added until the solution
WASH
Type
WASH
Details
was washed with CH2Cl2 (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried MgSO4, and evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(COCCOCCOCCOCCOCCOCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
24
Quantity
29.15 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite (washed CH2Cl2, ˜200 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oil was then dissolved in HCl (250 mL, 1 N)
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
to remove excess 24
CUSTOM
Type
CUSTOM
Details
to remove
WASH
Type
WASH
Details
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
CUSTOM
Type
CUSTOM
Details
has been removed from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The first extraction
EXTRACTION
Type
EXTRACTION
Details
should be back extracted with HCl (125 mL, 1N)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was then dissolved in CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed repetitively with H2O (50 mL volumes) until 25
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
total volume 500 mL, and NaCl was added until the solution
WASH
Type
WASH
Details
was washed with CH2Cl2 (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried MgSO4, and evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(COCCOCCOCCOCCOCCOCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
24
Quantity
29.15 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite (washed CH2Cl2, ˜200 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oil was then dissolved in HCl (250 mL, 1 N)
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
to remove excess 24
CUSTOM
Type
CUSTOM
Details
to remove
WASH
Type
WASH
Details
The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25
CUSTOM
Type
CUSTOM
Details
has been removed from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The first extraction
EXTRACTION
Type
EXTRACTION
Details
should be back extracted with HCl (125 mL, 1N)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was then dissolved in CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed repetitively with H2O (50 mL volumes) until 25
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
total volume 500 mL, and NaCl was added until the solution
WASH
Type
WASH
Details
was washed with CH2Cl2 (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried MgSO4, and evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(COCCOCCOCCOCCOCCOCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.